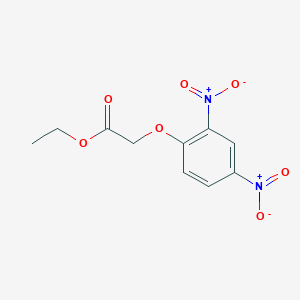

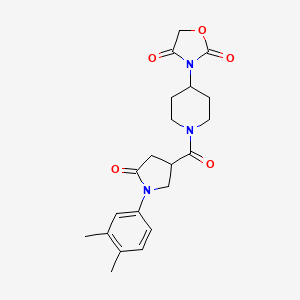

![molecular formula C14H23NO5 B2680542 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid CAS No. 1160246-88-7](/img/structure/B2680542.png)

8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid” is a chemical compound with the CAS Number: 1160247-17-5 . Its molecular weight is 283.37 . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid . The InChI code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.37 . It’s a solid at room temperature . The compound’s InChI code is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research has focused on derivatives similar to 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid for their role in forming supramolecular arrangements. For instance, studies on cyclohexane-5-spirohydantoin derivatives have highlighted the impact of substituents on the cyclohexane ring in crystal structure formation. These analyses reveal the absence of solvent molecules in crystals and underscore the significance of hydrogen bonding in defining supramolecular structures (Graus et al., 2010).

Conformational Analysis and Stereochemistry

The compound and its derivatives have also been studied for their conformational properties and stereochemistry. Research involving spirolactams as conformationally restricted pseudopeptides has shown the potential of these compounds in mimicking peptide structures, offering insights into their structural dynamics and applications in peptide synthesis (Fernandez et al., 2002). Additionally, the absolute configuration of related compounds has been determined using NMR spectroscopy, providing essential information on their stereochemical arrangement (Jakubowska et al., 2013).

Synthetic Applications and Methodologies

Synthetic methodologies involving this compound have been explored, with studies detailing the reaction pathways and synthesis of spirocyclic and heterocyclic compounds. These research efforts have contributed to the development of new synthetic routes and the preparation of biologically active heterocyclic compounds, highlighting the compound's versatility in synthetic organic chemistry (Moskalenko & Boev, 2012).

Protective Group Chemistry

The compound's utility extends to its role in protective group chemistry, where derivatives have been used for the introduction of Boc-protecting groups to amines. This application is critical in peptide synthesis, where the protection and deprotection of functional groups are essential steps (Rao et al., 2017).

Theoretical and Computational Studies

Theoretical studies have been conducted to understand the intramolecular interactions within these compounds. Such research has implications for designing molecules with desired properties and understanding the fundamental aspects of molecular behavior (Amirani Poor et al., 2018).

Safety and Hazards

properties

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-6-14(7-9-15)5-4-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBNXKRQHVDSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(O2)C(=O)O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

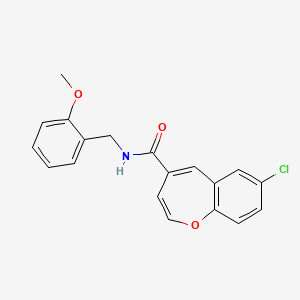

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2680460.png)

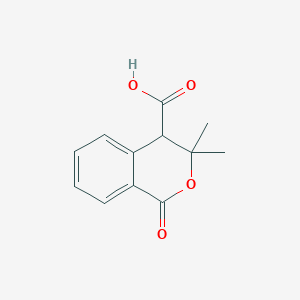

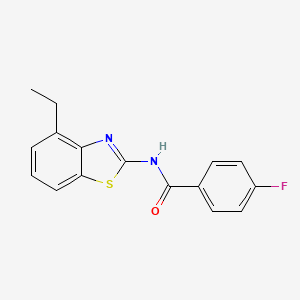

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

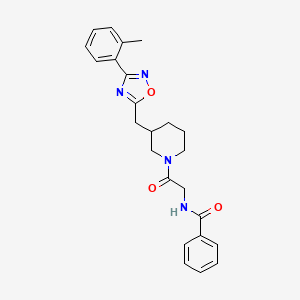

![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)

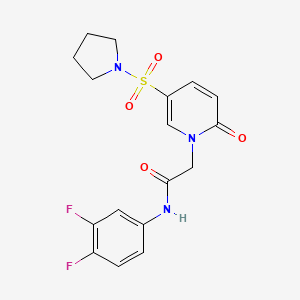

![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)

![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2680481.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)